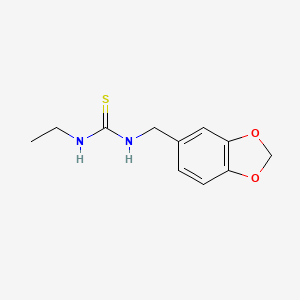
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as CQC, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative and antimicrobial properties, 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antioxidant activity. This property may be beneficial in the treatment of various diseases that are associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is its broad-spectrum activity against cancer cell lines and microorganisms. This makes it a promising candidate for the development of new drugs to treat cancer and infectious diseases. However, one limitation of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of research is the development of new analogs of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide that may exhibit improved activity and solubility. Another area of research is the investigation of the potential of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide as a neuroprotective agent. Finally, the use of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide as a tool for studying the mechanism of action of topoisomerase II inhibitors may also be an interesting avenue for future research.
合成法
The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 3-pyridinecarboxaldehyde to form a Schiff base. This intermediate is then reacted with 4-hydroxyquinoline in the presence of hydrazine hydrate to yield the final product. The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-19-9-3-1-8-17(19)21-12-18(16-7-2-4-10-20(16)26-21)22(28)27-25-14-15-6-5-11-24-13-15/h1-14H,(H,27,28)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHUDXRPYSPNS-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)

![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)